

Carpachromene solvent compatibility DMSO acetone

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Compound Focus: Carpachromene

CAS No.: 57498-96-1

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Chemical Profile and Solvent Compatibility

Carpachromene is a natural prenylated flavonoid investigated for its potential to ameliorate insulin resistance. The primary solvent used in biological assays is DMSO [1] [2] [3].

Solvent Compatibility and Working Concentration Table

Solvent	Stock Solution Concentration	Working Concentration in Cell Culture	Cell Viability (HepG2/IRM)	Key Applications
DMSO	Not explicitly stated	5–20 µg/mL [1] [2]	>90% at ≤20 µg/mL [1] [2]	Cell-based assays, enzyme inhibition studies [3]
Acetone	Information missing	Information missing	Information missing	Information missing

Solvent Handling Notes:

- DMSO Stock Solution:** Prepare a stock solution in pure, sterile DMSO. The final DMSO concentration in cell culture assays should be kept low (e.g., ≤0.5%) to avoid cytotoxicity [1] [2].

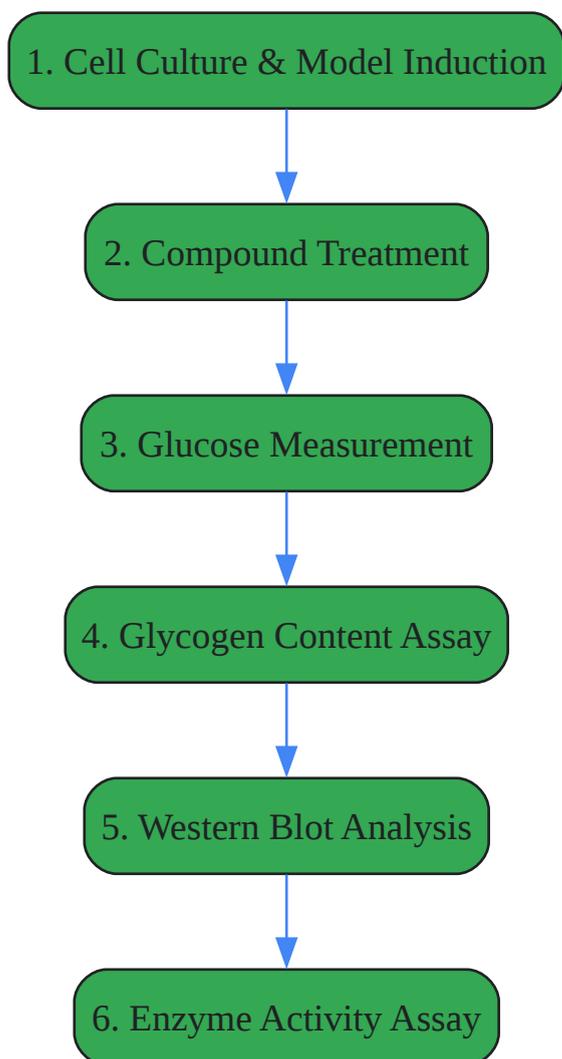
- **Acetone Compatibility:** No peer-reviewed data is available on dissolving **carpachromene** in acetone for biological assays. Acetone is commonly used for extracting phenolic compounds from plant material [4], but its use for preparing **carpachromene** stock solutions for cell culture is not established.

Experimental Protocols

Protocol 1: Insulin Resistance Amelioration Assay in HepG2 Cells

This protocol assesses the effect of **carpachromene** on glucose consumption and insulin signaling in an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].

Workflow for Insulin Resistance Amelioration Assay



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- **1. Cell Culture & Model Induction**

- Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂ [1] [2].
- To induce insulin resistance (HepG2/IRM), treat cells with a low concentration of insulin (**0.005 μM**) for **24 hours** [1] [2].

- **2. Compound Treatment**

- Treat the established HepG2/IRM cells with **carbachromene** (e.g., **5, 10, and 20 μg/mL**) for different time intervals (**12, 24, 36, and 48 hours**). Use metformin as a positive control [1] [2].
- Prepare **carbachromene** working concentrations by diluting the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent and non-cytotoxic across all groups (e.g., ≤0.5%) [1] [2].

- **3. Glucose Measurement**

- Collect cell culture media after treatment.
- Measure the glucose concentration in the media using a glucose assay kit. A concentration- and time-dependent **decrease in glucose** in the media indicates improved glucose consumption by the insulin-resistant cells [1] [2].

- **4. Glycogen Content Assay**

- Lyse the treated cells.
- Quantify the intracellular glycogen content using a glycogen assay kit. An **increase in glycogen** content suggests enhanced glycogen synthesis, a key insulin action [1] [2].

- **5. Western Blot Analysis**

- Lyse treated cells and extract total protein.
- Perform Western blotting to analyze key proteins in the insulin signaling pathway. **Carpachromene** treatment significantly **increases the phosphorylated/total protein ratios** of **IR, IRS1, PI3K, Akt, and FoxO1** [1] [2].

- **6. Enzyme Activity Assay**

- Assess the activity of metabolic enzymes. After **carpachromene** treatment, **PEPCK activity is significantly decreased**, and **hexokinase (HK) activity is significantly increased** [1] [2].

Protocol 2: Enzyme Inhibition Assays

This protocol evaluates the inhibitory activity of **carpachromene** against urease, tyrosinase, and phosphodiesterase (PDE) [3].

- **1. General Procedure**

- In a 96-well plate, mix the enzyme (urease, tyrosinase, or PDE) with the assay buffer.
- Add **carpachromene** (e.g., **0.2 µg/mL**, from a DMSO stock) and pre-incubate.
- Add the specific substrate for each enzyme to initiate the reaction.
- Incubate at the required temperature and duration.
- Measure the absorbance change using a microplate reader.
- Calculate the percentage inhibition relative to a control without the inhibitor [3].

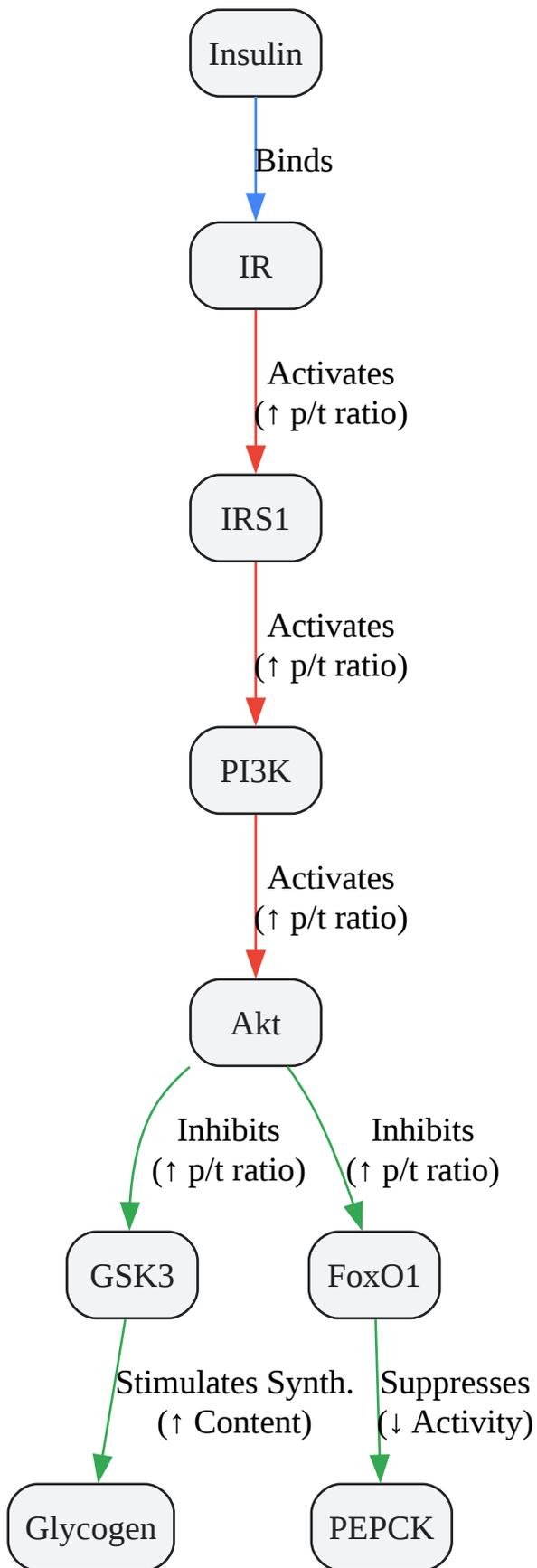
- **2. Key Findings**

- **Urease Inhibition:** 92.87% inhibition by **carpachromene** [3].
- **Tyrosinase Inhibition:** 84.80% inhibition by **carpachromene** [3].
- **Phosphodiesterase Inhibition:** 89.54% inhibition by **carpachromene** [3].

Mechanism of Action

Carpachromene ameliorates insulin resistance primarily by modulating the **IR/IRS1/PI3K/Akt/GSK3 β /FoxO1 signaling pathway** in hepatic cells [1] [2].

Carpachromene Insulin Signaling Pathway Regulation



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- **Key to Diagram:**

- **Red arrows (↑ p/t ratio):** **Carpachromene** increases the phosphorylation/activation of key signaling molecules.
- **Green arrows:** Downstream metabolic effects leading to improved glucose metabolism.
- The pathway shows how **carpachromene** enhances insulin sensitivity, promoting glycogen synthesis and reducing gluconeogenesis.

Conclusion

Carpachromene is a promising natural compound for managing insulin resistance and diabetes. It is compatible with DMSO for preparing stock solutions in research settings. The established protocols provide a framework for evaluating its antidiabetic activity, primarily through the modulation of the PI3K/Akt signaling pathway.

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